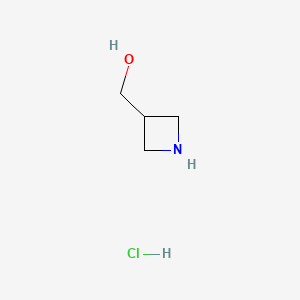

アゼチジン-3-イルメタノール塩酸塩

概要

説明

科学的研究の応用

3-アゼチジンメタノール(塩酸塩)は、科学研究において幅広い用途を持っています。

準備方法

化学反応の分析

反応の種類

3-アゼチジンメタノール(塩酸塩)は、次のようなさまざまな化学反応を起こします。

酸化: 対応するケトンまたはアルデヒドを生成するために酸化できます。

還元: 還元反応によって、さまざまなアルコール誘導体に変換できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤などがあります .

主な生成物

作用機序

3-アゼチジンメタノール(塩酸塩)の作用機序には、生物活性分子の合成における中間体としての役割が含まれます。 たとえば、SHP2 阻害剤の合成では、阻害剤が SHP2 酵素と相互作用するための必要な構造的枠組みを提供することで機能します . 関与する分子標的と経路は、特定の用途とこの化合物から合成される最終生成物によって異なります .

6. 類似化合物の比較

類似化合物

3-アゼチジンメタノール: 塩酸塩以外の塩基形態。

3-(ジフルオロメチル)-3-アゼチジンメタノール(塩酸塩): ジフルオロメチル基を持つ類似化合物です.

独自性

3-アゼチジンメタノール(塩酸塩)は、その特定の構造により、さまざまな生物活性分子の合成における汎用性の高い中間体として作用できるため、独自性があります。 その塩酸塩形態は、安定性と溶解性を向上させるため、塩基形態に比べて特定の用途に適しています .

類似化合物との比較

Similar Compounds

3-Azetidinemethanol: The base form without the hydrochloride salt.

3-(Difluoromethyl)-3-azetidinemethanol (hydrochloride): A similar compound with a difluoromethyl group.

Uniqueness

3-Azetidinemethanol (hydrochloride) is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various biologically active molecules. Its hydrochloride form enhances its stability and solubility, making it more suitable for certain applications compared to its base form .

生物活性

Azetidin-3-ylmethanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Azetidin-3-ylmethanol hydrochloride is characterized by a four-membered azetidine ring with a hydroxymethyl group. The hydrochloride form enhances its solubility, making it more suitable for biological studies. The structural formula can be represented as follows:

1. Antibacterial Activity

Research indicates that azetidine derivatives, including azetidin-3-ylmethanol, exhibit antibacterial properties. The azetidine scaffold has been linked to activity against various bacterial strains, potentially due to its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity .

2. Anticancer Properties

Azetidin-3-ylmethanol hydrochloride has shown promise in cancer research. Studies have demonstrated that compounds with azetidine structures can inhibit tumor growth in vitro and in vivo. For instance, azetidinones derived from this compound displayed significant antiproliferative effects against human breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of azetidine derivatives. Certain compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. Azetidin-3-ylmethanol hydrochloride may offer protective effects against oxidative stress and neuronal damage, making it a candidate for further investigation in neurodegenerative conditions .

The biological activities of azetidin-3-ylmethanol hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as AChE suggests potential applications in treating cognitive disorders.

- Cell Cycle Disruption : In cancer cells, azetidine derivatives may induce cell cycle arrest, leading to apoptosis through pathways involving caspase activation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of azetidine derivatives, compounds were tested against MCF-7 breast cancer cells. Results indicated that specific derivatives led to a reduction in cell viability by over 70% at concentrations below 10 µM, demonstrating efficacy comparable to standard treatments like doxorubicin .

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective effects of azetidine derivatives in models of Parkinson's disease. Compounds were shown to significantly reduce neuronal death induced by glutamate toxicity, highlighting their potential as therapeutic agents for neurodegenerative diseases .

特性

IUPAC Name |

azetidin-3-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c6-3-4-1-5-2-4;/h4-6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUVQGSNKVDBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647357 | |

| Record name | (Azetidin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928038-44-2 | |

| Record name | (Azetidin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (azetidin-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。